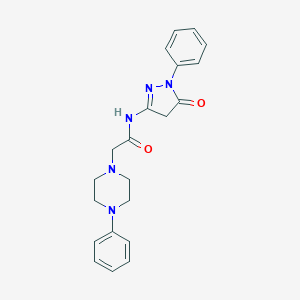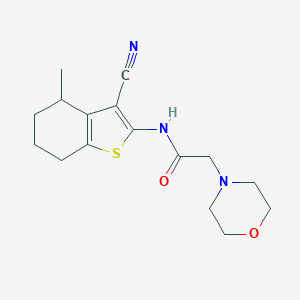![molecular formula C13H5F3N4OS B276385 5-(trifluoromethyl)-17-thia-8,12,14,15-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-one](/img/structure/B276385.png)
5-(trifluoromethyl)-17-thia-8,12,14,15-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one is a heterocyclic compound that combines the structural features of triazole, thiazine, and quinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . The reaction conditions often include the use of solvents like ethanol and dichloromethane, and catalysts such as palladium on carbon under nitrogen atmosphere .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The process involves steps such as refluxing, reduced pressure concentration, and the use of high-pressure kettles for certain reactions . The starting materials are chosen for their availability and cost-effectiveness, and the reaction conditions are carefully controlled to minimize byproducts and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, methanesulfonic acid, and isocyanates . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce a variety of substituted triazoloquinolines.
Wissenschaftliche Forschungsanwendungen
3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules with potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as apoptosis and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound shares the triazole and trifluoromethyl groups but differs in the ring structure.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Another compound with a triazole ring fused to a thiadiazine ring, showing similar biological activities.
Uniqueness
3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one is unique due to its combination of triazole, thiazine, and quinoline rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new pharmaceuticals and studying complex biological interactions.
Eigenschaften
Molekularformel |
C13H5F3N4OS |
|---|---|
Molekulargewicht |
322.27 g/mol |
IUPAC-Name |
5-(trifluoromethyl)-17-thia-8,12,14,15-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-one |
InChI |
InChI=1S/C13H5F3N4OS/c14-13(15,16)6-1-2-7-9(3-6)17-4-8-10(7)22-12-19-18-5-20(12)11(8)21/h1-5H |
InChI-Schlüssel |
KJYLPKAUPPFQHN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=CN=C2C=C1C(F)(F)F)C(=O)N4C=NN=C4S3 |
Kanonische SMILES |
C1=CC2=C3C(=CN=C2C=C1C(F)(F)F)C(=O)N4C=NN=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-N'-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]urea](/img/structure/B276302.png)
![5,6-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276304.png)
![N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea](/img/structure/B276307.png)
![5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B276308.png)
![5-acetyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276310.png)
![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-(2-thienyl)ethanone](/img/structure/B276311.png)
![N-benzyl-N'-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]urea](/img/structure/B276313.png)
![1-(3-Methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B276314.png)
![N-methyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276316.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B276320.png)

![5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B276324.png)

